![molecular formula C14H12N2OS2 B2486954 [3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol CAS No. 310892-85-4](/img/structure/B2486954.png)

[3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

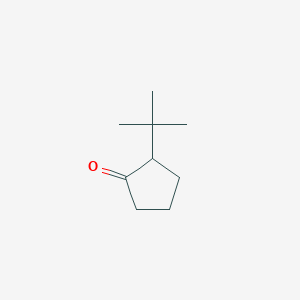

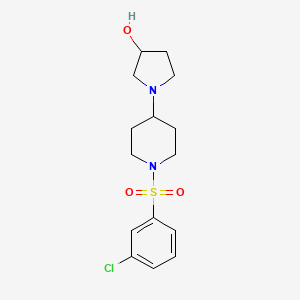

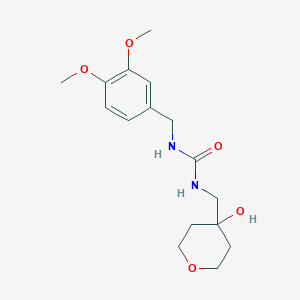

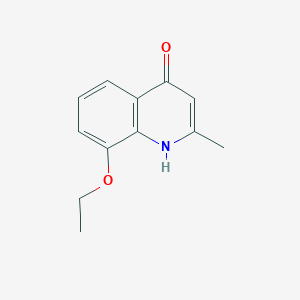

3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol (BTIM) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 257.33 g/mol and a melting point of 130°C. BTIM has been studied for its potential use as a therapeutic agent, as well as for its potential as a laboratory reagent.

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

BTBT is a champion molecule for high-mobility OFET devices. Its excellent charge transport properties make it suitable for use in thin-film transistors. Researchers have explored BTBT-based materials to enhance device performance and achieve efficient charge carrier mobility .

Dye-Sensitized Solar Cells (DSSCs)

In addition to OFETs, BTBT has found applications in DSSCs. These solar cells utilize dyes to absorb sunlight and convert it into electricity. BTBT serves as an alternative to fullerene acceptors, contributing to improved energy conversion efficiency in DSSCs .

Organic Photovoltaics (OPVs)

BTBT derivatives have been investigated for use in organic photovoltaic devices. By incorporating BTBT-based materials into the active layer of OPVs, researchers aim to enhance light absorption, charge separation, and overall device performance .

Aggregation-Induced Emission (AIE)

Recently, BTBT derivatives have exhibited aggregation-induced emission (AIE) behavior. AIE materials emit light more efficiently when aggregated, making them valuable for applications such as sensors, imaging, and optoelectronics. For example, BTBT-TPE (tetraphenylethylene) demonstrates AIE properties .

Mechanofluorochromism (MFC)

BTBT-NMe (phenyl-N,N-dimethylamine) exhibits mechanofluorochromic behavior. When subjected to mechanical stimuli (such as grinding or pressure), it undergoes fluorescence changes. Understanding MFC can lead to novel sensor designs and responsive materials .

Halochromic Effects

BTBT-NMe also displays halochromic behavior due to protonation. Interaction with specific ions or changes in pH can alter its color, making it potentially useful in chemical sensing and environmental monitoring .

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to interact with a number of lipophilic amino acids .

Mode of Action

Thiazole derivatives have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been known to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile can influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been known to show significant analgesic and anti-inflammatory activities .

properties

IUPAC Name |

[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c17-7-12-13(16-6-5-15-14(16)19-12)10-8-18-11-4-2-1-3-9(10)11/h1-4,8,17H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXYNQBZHYKKOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(SC2=N1)CO)C3=CSC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2486872.png)

![1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2486882.png)

![3-(3-chlorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B2486887.png)

![N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)

![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2486893.png)